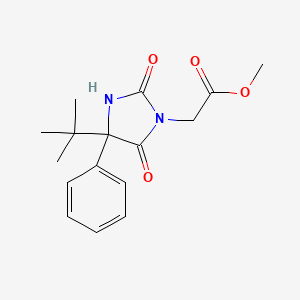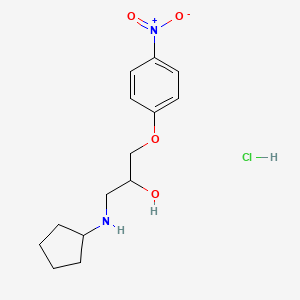![molecular formula C21H26N2O4S B4178179 N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178179.png)
N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that has shown potential in the treatment of various diseases. This compound belongs to the class of piperidinecarboxamide derivatives and is known for its selective inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B plays a crucial role in regulating insulin signaling and glucose metabolism, making it an attractive target for drug development.
Mécanisme D'action
N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting PTP1B, a protein tyrosine phosphatase that negatively regulates insulin signaling and glucose metabolism. By inhibiting PTP1B, N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide enhances insulin sensitivity and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects
N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including increased insulin sensitivity, improved glucose uptake, and reduced body weight. In addition, N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to inhibit cancer cell growth by targeting PTP1B, which is overexpressed in many types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide in lab experiments include its high selectivity for PTP1B, its ability to improve glucose homeostasis and reduce body weight, and its potential to inhibit cancer cell growth. However, the limitations of N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide include its relatively short half-life and its potential for off-target effects.
Orientations Futures
There are several potential future directions for the research and development of N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide in the treatment of type 2 diabetes, obesity, and cancer.
2. Development of new analogs of N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide with improved pharmacokinetic properties and selectivity for PTP1B.
3. Investigation of the potential of N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide in the treatment of other diseases that are characterized by dysregulated insulin signaling and glucose metabolism.
4. Exploration of the role of PTP1B in other cellular processes and the potential of N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide as a tool for studying PTP1B function.
In conclusion, N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide is a promising small molecule drug that has shown potential in the treatment of various diseases. Its selective inhibition of PTP1B makes it an attractive target for drug development, and its biochemical and physiological effects make it a valuable tool for studying insulin signaling and glucose metabolism. Further research is needed to fully understand the potential of N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide and to develop new analogs with improved properties.
Applications De Recherche Scientifique
N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and cancer. In preclinical studies, N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide has shown promising results in improving glucose homeostasis, reducing body weight, and inhibiting cancer cell growth.
Propriétés
IUPAC Name |
N-benzyl-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-10-11-19(27-2)20(13-16)28(25,26)23-12-6-9-18(15-23)21(24)22-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18H,6,9,12,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOALEHMLSGSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4',4',6'-trimethyl-8'-(3,4,5-trimethoxybenzoyl)-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4178113.png)
![4-tert-butyl-N-[1-(2-furylmethyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4178117.png)
![1-[(4-bromophenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4178125.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]-3-methoxybenzamide](/img/structure/B4178129.png)
![ethyl 3-methyl-6-(4-morpholinyl)-1-phenyl-4-(trifluoromethyl)-1,4-dihydropyrazolo[4,3-e][1,3]oxazine-4-carboxylate](/img/structure/B4178130.png)



![1-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4178155.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4178162.png)
![N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4178176.png)
![1-(cyclopentylamino)-3-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol hydrochloride](/img/structure/B4178186.png)